molecular formula C7H7BrN3+ B12439127 6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine

6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine

Cat. No.: B12439127
M. Wt: 213.05 g/mol
InChI Key: NBHRWSCVWCCKDN-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrogen Bonding Interactions

The crystal packing is stabilized by intermolecular N—H⋯N hydrogen bonds :

  • Two independent molecules donate one hydrogen bond each (N–H distance: 0.88 ± 0.01 Å)
  • The third molecule participates in bifurcated hydrogen bonding, donating to two acceptor sites

Table 1 : Selected crystallographic parameters

Parameter Value
Space group P 1
Unit cell volume 2312.7 ų
Hydrogen bond range 2.86–3.12 Å

These interactions create a layered supramolecular architecture, critical for understanding its solid-state reactivity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) correlates with the proposed structure, showing:

  • Aromatic protons as doublets at δ 7.68–8.27 ppm
  • Amino proton resonance at δ 5.2–5.5 ppm (exchange broadened)

¹³C NMR (100 MHz) confirms the carbon skeleton with signals at:

  • 143.8 ppm (C-2 imidazole)
  • 106.8 ppm (C-6 brominated position)

Infrared (IR) Spectroscopy

Characteristic absorption bands include:

  • N–H stretch: 3063–3125 cm⁻¹
  • C–Br vibration: 713 cm⁻¹
  • Aromatic C=C bending: 1501 cm⁻¹

UV-Vis Spectroscopy

The conjugated π-system exhibits strong absorption at λmax = 280 nm (ε = 12,500 M⁻¹cm⁻¹), attributed to π→π* transitions within the heterocyclic framework.

Table 2 : Key spectroscopic signatures

Technique Diagnostic Features
¹H NMR δ 8.27 (d, J = 1.7 Hz, H-5)
IR 713 cm⁻¹ (C–Br stretch)
UV-Vis 280 nm (π→π* transition)

Properties

Molecular Formula

C7H7BrN3+

Molecular Weight

213.05 g/mol

IUPAC Name

6-bromo-1H-imidazo[1,2-a]pyridin-4-ium-8-amine

InChI

InChI=1S/C7H6BrN3/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H,9H2/p+1

InChI Key

NBHRWSCVWCCKDN-UHFFFAOYSA-O

Canonical SMILES

C1=C[N+]2=CC(=CC(=C2N1)N)Br

Origin of Product

United States

Preparation Methods

Condensation of 2-Amino-5-bromopyridine with Chloroacetaldehyde

The most widely reported method involves the cyclocondensation of 2-amino-5-bromopyridine with 40% chloroacetaldehyde aqueous solution in the presence of a base. This one-pot reaction proceeds via nucleophilic attack and subsequent cyclization to form the imidazo[1,2-a]pyridine core.

Reaction Conditions and Optimization

Key variables include:

  • Base : Sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine.
  • Solvent : Ethanol, methanol, water, or isopropanol.
  • Temperature : 25–55°C.
  • Reaction time : 2–24 hours.
Table 1: Yield Variation with Base and Solvent
Base Solvent Temperature (°C) Time (h) Yield (%)
Sodium bicarbonate Ethanol 55 5 72.0
Sodium carbonate Ethanol 55 10 67.8
Sodium hydroxide Methanol 55 12 35.2
Triethylamine Water 55 20 53.4

Sodium bicarbonate in ethanol at 55°C for 5 hours provided the highest yield (72%). The use of sodium hydroxide in methanol resulted in significant side reactions, reducing yield to 35.2%. Ethanol emerged as the optimal solvent due to its ability to solubilize both reactants while minimizing byproduct formation.

Reaction of Ethyl Bromopyruvate with 5-Bromo-2,3-diaminopyridine

An alternative route employs ethyl bromopyruvate and 5-bromo-2,3-diaminopyridine under mildly basic conditions. This method leverages the reactivity of α-ketoesters with diamines to form the imidazole ring.

Protocol

  • Reagents : 5-Bromo-2,3-diaminopyridine (1 equiv), ethyl bromopyruvate (1.2 equiv), NaHCO₃ (1.5 equiv).
  • Solvent : Ethanol.
  • Conditions : Reflux for 6 hours.
  • Workup : Filtration and recrystallization from ethyl acetate/hexane.
Key Data
  • Yield : 65%.
  • Purity : >98% (HPLC).
  • Melting point : 76.5–78.0°C.

This method avoids the use of chloroacetaldehyde, which can be challenging to handle industrially. However, the requirement for diamino pyridine precursors increases原料 cost compared to Method 1.

Hydrolysis of Protected Derivatives

A two-step approach involves initial synthesis of a protected intermediate followed by deprotection. For example, N-(6-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is hydrolyzed under basic conditions to yield the target amine.

Stepwise Procedure

  • Protection :
    • React 2-amino-5-bromopyridine with trifluoroacetic anhydride.
    • Yield: 85–91% (imidazo[1,2-a]pyridine trifluoroacetamide).
  • Deprotection :
    • Reagents: LiOH or K₂CO₃ in THF/water or THF/methanol/water.
    • Conditions: 20–60°C for 16–24 hours.
Table 2: Deprotection Efficiency
Base Solvent System Temperature (°C) Time (h) Yield (%)
Lithium hydroxide THF/water (7:3) 20 24 77
Potassium carbonate THF/methanol/water 60 16 42

The trifluoroacetamide group acts as a directing group, improving regioselectivity during cyclization. However, the additional synthetic step reduces overall atom economy.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Each Method
Method Advantages Limitations Scalability
1 High yield (72%); simple conditions Requires chloroacetaldehyde Industrial-scale
2 Avoids chlorinated reagents Lower yield (65%); costly diamine Lab-scale
3 Improved regioselectivity Multi-step; moderate yields (42–77%) Specialty synthesis

Method 1 is preferred for large-scale production due to its simplicity and cost-effectiveness. Method 3 is valuable for synthesizing analogs requiring precise functionalization.

Mechanistic Insights

  • Cyclocondensation (Method 1) :

    • Step 1 : Nucleophilic attack of 2-amino-5-bromopyridine on chloroacetaldehyde, forming a Schiff base.
    • Step 2 : Intramolecular cyclization via elimination of HCl, facilitated by the base.
    • Key intermediate : Proton NMR confirms the presence of a singlet at δ 8.19 ppm for the imidazole C-H.
  • α-Ketoester Pathway (Method 2) :

    • Step 1 : Condensation of ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine, forming an imine.
    • Step 2 : Cyclization with concomitant decarboxylation, as evidenced by CO₂ evolution.

Purification and Characterization

  • Recrystallization : Ethyl acetate/hexane (1:1) is optimal for removing unreacted starting materials.
  • Analytical Data :
    • ¹H NMR (CDCl₃) : δ 8.19 (s, 1H, imidazole-H), 7.65 (s, 1H, pyridine-H).
    • LC-MS : m/z 212.1 [M+H]⁺.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at C6

The bromine atom at position 6 undergoes substitution reactions under mild conditions. For example:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to yield biaryl derivatives .

  • Buchwald-Hartwig Amination : Substitutes bromine with amines using Pd catalysts (e.g., Xantphos/Pd(OAc)₂) to form C–N bonds .

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C6-Aryl-imidazo[1,2-a]pyridin-8-amine75–85%
AminationPd(OAc)₂/Xantphos, Cs₂CO₃, toluene, 110°C6-(Alkylamino)-imidazo[1,2-a]pyridin-8-amine60–72%

Amine Group Reactivity

The primary amine at position 8 participates in:

  • Acylation : Reacts with acetyl chloride in pyridine to form 8-acetamido derivatives .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to yield imine-linked products .

Reaction TypeReagents/ConditionsProductYieldSource
AcylationAcCl, pyridine, RT8-Acetamido-6-bromoimidazo[1,2-a]pyridine90%
Schiff BaseBenzaldehyde, EtOH, Δ8-(Benzylideneamino)-6-bromoimidazo[1,2-a]pyridine78%

Electrophilic Substitution

The electron-rich imidazo[1,2-a]pyridine core facilitates electrophilic attacks:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 3 .

  • Halogenation : NBS in DMF brominates position 2.

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃ (conc.), H₂SO₄, 0°C6-Bromo-3-nitroimidazo[1,2-a]pyridin-8-amine65%
BrominationNBS, DMF, RT2,6-Dibromoimidazo[1,2-a]pyridin-8-amine82%

Cross-Dehydrogenative Coupling (CDC)

The compound engages in CDC reactions using TBHP as an oxidant:

  • C–H Arylation : Couples with arenes (e.g., benzene) to form 2-aryl derivatives .

Reaction TypeReagents/ConditionsProductYieldSource
CDC ArylationTBHP, FeCl₃, 100°C6-Bromo-2-phenylimidazo[1,2-a]pyridin-8-amine58%

Coordination Chemistry

The amine group acts as a ligand in metal complexes:

  • Pd(II) Complexes : Forms square-planar complexes with PdCl₂, enhancing catalytic activity in cross-couplings .

Metal SaltLigand RatioApplicationSource
PdCl₂1:2Suzuki-Miyaura catalysis

Hydrogen Bonding and Crystal Engineering

The amine group forms N–H⋯N hydrogen bonds, stabilizing supramolecular architectures . X-ray crystallography reveals three independent molecules in the asymmetric unit, linked via intermolecular H-bonds .

Mechanistic Insights

  • Radical Pathways : TEMPO inhibition studies confirm radical intermediates in bromination reactions .

  • Competitive Pathways : Iodine mediates C–C bond cleavage vs. bromination, depending on oxidants (TBHP vs. Br₂) .

Scientific Research Applications

6-Bromoimidazo[1,2-a]pyridin-8-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Key Properties:

  • Molecular formula : C₇H₆BrN₃
  • Molecular weight : 212.06 g/mol
  • Purity: ≥97% (commercially available from suppliers like US Biological Life Sciences and Shanghai Aladdin Biochemical Technology) .
  • Synthesis: Typically prepared via cyclization of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux (65% yield) .

Comparison with Structurally Similar Compounds

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry. Below is a systematic comparison of 6-bromoimidazo[1,2-a]pyridin-8-amine with analogs differing in substituents, halogens, and ring systems.

Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents Synthesis Method Key Properties/Applications Reference
6-Bromoimidazo[1,2-a]pyridin-8-amine Br (C6), NH₂ (C8) Cyclization of 5-bromo-2,3-diaminopyridine CDK2 inhibition; layered crystal structure
6-Chloro-8-bromoimidazo[1,2-a]pyridine Cl (C6), Br (C8) Reaction of 2-amino-5-chloropyridine with NBS Mild synthesis conditions; no heavy metals
2-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine Br (C6), NH₂ (C2), CH₃ (C8) Not specified Commercial availability (CAS: 1500190-82-8)
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate Br (C6), NH₂ (C8), COOEt (C2) Ethyl bromopyruvate + 5-bromo-2,3-diaminopyridine Anticonvulsant, antiviral applications
6-Bromoimidazo[1,2-a]pyrazine Pyrazine ring (vs. pyridine) Not specified Fluorescent indicator; catalytic applications
2,6-Bis(2-furyl)imidazo[1,2-a]pyridin-8-amine 2-Furyl (C2, C6), NH₂ (C8) Suzuki coupling with boronic acids Low yield (9%); 95% HPLC purity

Key Observations:

Halogen Substitution: Bromine at C6 enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization . Chlorine analogs (e.g., 6-chloro-8-bromo derivative) are synthesized under milder conditions but lack the same hydrogen-bonding propensity as the amino-substituted parent compound .

Positional Isomerism: Moving the amino group from C8 to C2 (e.g., 6-bromoimidazo[1,2-a]pyridin-2-amine) alters hydrogen-bonding networks and pharmacological activity .

Ring System Modifications :

  • Replacing the pyridine ring with pyrazine (6-bromoimidazo[1,2-a]pyrazine) shifts electronic properties, enabling fluorescence-based applications .

Biological Activity :

  • Carboxylate derivatives (e.g., ethyl ester at C2) exhibit broader therapeutic profiles, including anticonvulsant and antiviral effects, compared to the parent amine .
  • Disubstituted analogs (e.g., 2,6-difuryl) show reduced yields (9–30%) but retain high purity (≥95% HPLC), highlighting synthetic challenges .

Commercial and Industrial Relevance

  • Suppliers : Available from US Biological Life Sciences (≥95% purity, 250 mg to 10 g scales) and Shanghai Aladdin (CAS: 676371-00-9) .
  • Storage : Stable at 2–8°C under inert atmospheres, ensuring long-term viability for drug discovery .

Biological Activity

6-Bromoimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound serves as a crucial scaffold for the development of various therapeutic agents, particularly in cancer treatment. Its structural characteristics allow it to interact with multiple biological targets, influencing various biochemical pathways.

Chemical Structure and Properties

The molecular formula of 6-bromoimidazo[1,2-a]pyridin-8-amine is C7H6BrN3\text{C}_7\text{H}_6\text{BrN}_3, with a molecular weight of approximately 212.05 g/mol. The compound features a bromine atom and an amine group attached to the imidazo[1,2-a]pyridine framework, contributing to its biological activity. It crystallizes in a planar configuration, facilitating hydrogen bonding interactions that may enhance its binding affinity to biological targets .

6-Bromoimidazo[1,2-a]pyridin-8-amine primarily functions as an inhibitor of cyclin-dependent kinase 2 (CDK2) , a key regulator of the cell cycle. By inhibiting CDK2, this compound can disrupt cell proliferation, making it a potential candidate for cancer therapy . Additionally, imidazo[1,2-a]pyridines are known to interact with various receptors and enzymes, leading to significant alterations in cellular processes that can be therapeutically beneficial .

Biological Activities

The biological activities of 6-bromoimidazo[1,2-a]pyridin-8-amine include:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor cell growth through its action on CDK2.
  • Neuroprotective Effects : Studies indicate that related compounds can improve cognitive function by blocking adenosine A2A receptors, which are implicated in neurodegenerative diseases .
  • Antimicrobial Properties : Imidazo[1,2-a]pyridines exhibit antibacterial and antifungal activities due to their ability to interfere with microbial growth mechanisms .

Research Findings and Case Studies

Recent studies have explored the synthesis and biological evaluation of 6-bromoimidazo[1,2-a]pyridin-8-amine derivatives:

  • Synthesis and Evaluation : A study demonstrated the synthesis of various substituted imidazo[1,2-a]pyridines and their evaluation as CDK inhibitors. The introduction of different substituents at positions 2 and 6 significantly influenced their binding affinity and cytotoxicity against cancer cell lines .
  • Binding Affinity Studies : Interaction studies revealed that 6-bromoimidazo[1,2-a]pyridin-8-amine displays strong binding affinity for CDK2 compared to other kinases. This specificity is crucial for minimizing off-target effects in therapeutic applications .
  • In Vivo Studies : Preliminary in vivo studies have suggested that compounds based on the imidazo[1,2-a]pyridine scaffold can effectively reduce tumor sizes in animal models while exhibiting low toxicity profiles .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of related compounds:

Compound NameMolecular FormulaKey Biological Activity
6-Bromoimidazo[1,2-a]pyridin-8-amineC7H6BrN3CDK2 inhibitor; potential antitumor agent
5-Bromoimidazo[1,2-a]pyridineC7H6BrNAntimicrobial properties
7-Bromoimidazo[1,2-a]pyridineC7H6BrNPotential neuroprotective effects

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen environments. For example, amino protons are observed as broad singlets (δ ~5.2 ppm), while aromatic protons appear between δ 7.0–8.5 ppm .
  • HRMS : High-resolution mass spectrometry matches calculated molecular weights (e.g., m/z 212.06 for C₇H₆BrN₃) .
  • HPLC : Purity ≥95% is achieved using acetonitrile/water gradients .

What crystallographic challenges arise during refinement of 6-Bromoimidazo[1,2-a]pyridin-8-amine?

Q. Advanced

  • Anisotropic displacement : Br atoms exhibit anisotropic thermal motion, requiring careful refinement with programs like SHELXL .
  • Hydrogen bonding : Amino groups form N–H⋯N interactions, creating layered structures. Refinement includes distance restraints (N–H = 0.88 ± 0.01 Å) for amino H-atoms located via difference Fourier maps .
  • Disorder : Three independent molecules in the asymmetric unit (Z = 12) necessitate rigorous validation of occupancy factors .

How can data contradictions in NMR analysis of substituted derivatives be resolved?

Q. Advanced

  • Integration discrepancies : Overlapping signals (e.g., furyl vs. pyridine protons) are resolved using 2D NMR (COSY, HSQC) .
  • Dynamic effects : Amino group tautomerism may cause splitting; variable-temperature NMR clarifies exchange broadening .
  • Coupling constants : J-values from HMBC or NOESY distinguish regioisomers (e.g., 2-furyl vs. 3-furyl substitution) .

What strategies enable regioselective functionalization at the 3-position of the imidazo[1,2-a]pyridine core?

Q. Advanced

  • Halogenation : Electrophilic bromination (NBS in acetonitrile) targets the 3-position due to electron-rich aromatic systems .
  • Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ and K₃PO₄ introduce aryl/heteroaryl groups (e.g., phenyl, furyl) at the 6-position, leaving the 3-position open for further modification .

How does the hydrogen-bonding network influence the compound’s physicochemical properties?

Q. Advanced

  • Crystal packing : N–H⋯N interactions between amino groups and pyridine N-atoms create 2D layers, enhancing thermal stability (melting points ~124–150°C) .
  • Solubility : Hydrogen bonding with polar solvents (e.g., DMSO, ethanol) improves solubility, critical for biological assays .

What biological applications justify the compound’s relevance in medicinal chemistry?

Q. Basic

  • Kinase inhibition : Acts as a cyclin-dependent kinase 2 (CDK2) inhibitor, validated via enzymatic assays .
  • Scaffold diversification : The 8-amino group serves as a handle for synthesizing adenine-mimetic libraries or PDE2A inhibitors .

How is regioselectivity in bromination reactions of imidazo[1,2-a]pyridines studied experimentally?

Q. Advanced

  • Competitive reactions : Reacting with 1–2 equiv. Br₂ at 0–25°C and monitoring via TLC/LC-MS identifies preferential bromination at the 3- and 6-positions .
  • X-ray crystallography : Single-crystal analysis of dibrominated derivatives (e.g., 3,6-dibromoimidazo[1,5-a]pyrimidine) confirms regiochemistry .

What computational methods support the design of derivatives with enhanced bioactivity?

Q. Advanced

  • Docking studies : Molecular modeling with CDK2 (PDB: 1AQ1) predicts binding modes of 6-bromo derivatives, guiding substituent optimization .
  • DFT calculations : Electron density maps (e.g., HOMO/LUMO) rationalize reactivity at specific positions .

How are synthetic byproducts or impurities characterized and mitigated?

Q. Advanced

  • HPLC-MS : Traces of unreacted diaminopyridine or brominated side-products are quantified and removed via column chromatography .
  • Recrystallization : Hexane/ethanol mixtures yield high-purity crystals (>99% by HPLC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.